N-(4-(4-(Acetylamino)benzoyl)phenyl)acetamide

Description

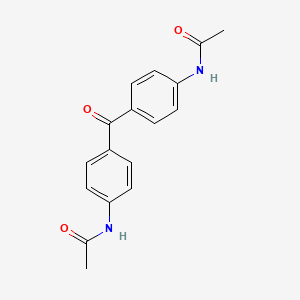

N-(4-(4-(Acetylamino)benzoyl)phenyl)acetamide (CAS: 50296-99-6) is a synthetic acetamide derivative with the molecular formula C₁₇H₁₆N₂O₃ and a molecular weight of 296.329 g/mol . Its structure consists of two acetamide groups connected via a benzoyl-substituted phenyl backbone (IUPAC name: N-[4-(4-acetamidobenzoyl)phenyl]acetamide). This compound belongs to the sulfonamide-derived class of molecules, which are historically significant in antimicrobial drug development.

Safety data for the closely related compound N-[[4-(acetylamino)phenyl]sulfonyl]acetamide (CAS: 5626-90-4) indicate stringent handling requirements, including precautions against inhalation and skin contact, as outlined in GHS-compliant safety sheets .

Structure

3D Structure

Properties

CAS No. |

50296-99-6 |

|---|---|

Molecular Formula |

C17H16N2O3 |

Molecular Weight |

296.32 g/mol |

IUPAC Name |

N-[4-(4-acetamidobenzoyl)phenyl]acetamide |

InChI |

InChI=1S/C17H16N2O3/c1-11(20)18-15-7-3-13(4-8-15)17(22)14-5-9-16(10-6-14)19-12(2)21/h3-10H,1-2H3,(H,18,20)(H,19,21) |

InChI Key |

RMSWUMRLQTYSPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol

A mixture of N-(4-aminophenyl)acetamide (1.0 mmol), 4-acetamidobenzoic acid (1.2 mmol), and a palladium(II) acetate catalyst (10 mol%) is stirred in 4-chlorotoluene at 120°C under oxygen atmosphere for 24 hours. tert-Butyl hydroperoxide (TBHP, 12 mmol) serves as the oxidant, promoting dehydrogenative coupling. Post-reaction, the mixture is extracted with ethyl acetate, and the product is purified via column chromatography (hexane/ethyl acetate).

Mechanistic Insights

The palladium catalyst activates the C–H bond of the acetanilide, forming a cyclopalladated intermediate. Oxidative insertion of the benzoic acid derivative followed by reductive elimination yields the benzophenone backbone. This method offers superior regioselectivity and avoids stoichiometric acyl halides, albeit with lower yields (40–55%) compared to classical acylation.

Table 2: Metal-Catalyzed Coupling Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst | Pd(OAc)₂ (10 mol%) | |

| Oxidant | TBHP (12 mmol) | |

| Solvent | 4-Chlorotoluene | |

| Temperature | 120°C | |

| Yield | 40–55% |

Direct Acetylation of 4,4'-Diaminobenzophenone

Acetylation of a pre-formed benzophenone diamine provides a straightforward route to the target compound.

Synthesis of 4,4'-Diaminobenzophenone

4,4'-Diaminobenzophenone is synthesized via Friedel-Crafts acylation of aniline with 4-nitrobenzoyl chloride, followed by catalytic hydrogenation of the nitro groups. This intermediate is highly reactive due to its electron-rich aromatic rings.

Acetylation Reaction

The diamine (1.0 mmol) is treated with acetic anhydride (2.2 mmol) in dichloromethane at 0°C for 1 hour, followed by warming to room temperature for 12 hours. The reaction is quenched with ice-water, and the product is recrystallized from ethanol. This method achieves high yields (70–80%) but requires access to the diamine precursor, which adds synthetic steps.

Table 3: Direct Acetylation Conditions

| Parameter | Value/Description | Source |

|---|---|---|

| Acetylating Agent | Acetic anhydride | |

| Solvent | CH₂Cl₂ | |

| Reaction Time | 12 hours | |

| Yield | 70–80% |

Comparative Analysis of Preparation Methods

Each method presents distinct advantages and limitations:

-

Acyl Halide-Mediated Synthesis offers simplicity but suffers from moderate yields and moisture sensitivity.

-

Metal-Catalyzed Coupling eliminates pre-functionalized intermediates but requires expensive catalysts.

-

Direct Acetylation delivers high yields but depends on the availability of 4,4'-diaminobenzophenone.

Table 4: Method Comparison

| Method | Yield (%) | Cost | Scalability |

|---|---|---|---|

| Acyl Halide | 50–65 | Low | Moderate |

| Metal-Catalyzed | 40–55 | High | Low |

| Direct Acetylation | 70–80 | Medium | High |

Chemical Reactions Analysis

Hydrolysis of Acetamide Groups

The compound undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids and amines.

Acid-Catalyzed Hydrolysis

-

Mechanism : Protonation of the amide oxygen increases electrophilicity, facilitating nucleophilic attack by water. This forms a tetrahedral intermediate, which collapses to release acetic acid and 4-aminobenzophenone derivatives .

-

Conditions : Concentrated HCl (6–12 M) at reflux (80–100°C) or under sonication accelerates the reaction .

-

Example :

Base-Catalyzed Hydrolysis

-

Mechanism : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that eliminates acetate and generates an amine .

-

Kinetics : The electron-withdrawing benzoyl group lowers the pKa of the acetamide (estimated pKa ~14–16), enhancing reactivity compared to aliphatic acetamides .

N-Deacetylation

Selective removal of acetyl groups is achievable under strong acidic conditions, yielding primary aromatic amines.

Key Findings from Methodology Studies :

| Catalyst | Concentration | Temperature | Time (hr) | Yield (%) |

|---|---|---|---|---|

| HCl | 12 M | Reflux | 2 | 83–85 |

| HSO | 6 M | 80°C | 4 | 78 |

| ClSOH | 4 M | RT (sonication) | 0.5 | 83 |

-

Mechanistic Insight : Protonation of the amide nitrogen destabilizes the C–N bond, favoring cleavage .

Electrophilic Aromatic Substitution (EAS)

The aromatic rings exhibit reduced reactivity due to electron-withdrawing acetamide and ketone groups.

-

Nitration : Requires fuming HNO/HSO at high temperatures (~100°C). Substitution occurs at meta positions relative to the acetamide groups.

-

Sulfonation : Concentrated HSO at 150°C leads

Scientific Research Applications

Antitumor Activity

Research indicates that N-(4-(4-(Acetylamino)benzoyl)phenyl)acetamide exhibits significant antitumor properties. Preliminary studies suggest that it may interact with specific proteins or enzymes that modulate cellular pathways related to cancer. Molecular docking studies have shown that this compound effectively binds to various biological targets, which is crucial for understanding its therapeutic potential and guiding future drug design efforts.

- Case Study : In vitro studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation. For instance, certain analogs have been tested against breast cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis.

Anti-inflammatory Properties

In addition to its antitumor activity, this compound has been investigated for its anti-inflammatory effects. The compound's mechanism may involve the inhibition of inflammatory mediators and cytokines, contributing to its therapeutic profile in treating inflammatory diseases.

- Case Study : A study highlighted the compound's ability to reduce inflammation in animal models of arthritis. The results indicated a significant decrease in swelling and pain markers, suggesting its potential as an anti-inflammatory agent.

Synthetic Pathways

The synthesis of this compound typically involves several steps in organic synthesis. Common methods include:

- Condensation Reactions : The initial step often involves the condensation of appropriate amines with acetic anhydride or acetyl chloride.

- Purification : The synthesized compound is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

These methods reflect standard practices in organic synthesis tailored for producing complex aromatic compounds.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Contains a benzamide moiety | Antitumor activity |

| Compound B | Exhibits anti-inflammatory properties | Anti-inflammatory |

| This compound | Acetylamino and benzoyl groups | Antitumor and anti-inflammatory |

This table illustrates the diverse biological activities associated with compounds having similar structural features, emphasizing the significance of functional groups in determining pharmacological effects .

Mechanism of Action

The mechanism of action of N-(4-(4-(Acetylamino)benzoyl)phenyl)acetamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

- The benzoyl-phenyl backbone in the target compound distinguishes it from simpler derivatives like paracetamol, which has a single hydroxyl group. This structural complexity may influence solubility and bioavailability .

Pharmacological Activities

The table below highlights pharmacological findings for related compounds:

Key Observations :

- The target compound lacks direct activity data in the provided evidence, but its structural analogs demonstrate diverse applications. For example, N-[4-(4-methylpiperazinyl)sulfonyl]phenyl]acetamide (Compound 35) showed potent anti-hypernociceptive effects, suggesting that substituents like piperazinyl groups enhance analgesic efficacy .

- Paracetamol’s simplicity (single hydroxyl and acetamide groups) allows rapid systemic absorption, whereas bulkier derivatives like the target compound may exhibit delayed metabolism or tissue targeting .

Biological Activity

N-(4-(4-(Acetylamino)benzoyl)phenyl)acetamide, also referred to as N-(4-(4-acetylaminobenzoyl)phenyl)acetamide, is a synthetic organic compound with a complex molecular structure that suggests significant potential for various biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, potential therapeutic applications, and related research findings.

Chemical Structure and Properties

- Molecular Formula : C16H18N2O3

- Molecular Weight : 296.326 g/mol

- Key Functional Groups : Acetylamino group, benzoyl moiety

The compound's structure features multiple aromatic rings and functional groups that contribute to its biological activity. The presence of the acetylamino and benzoyl groups enhances its interaction with biological targets, making it an interesting candidate for medicinal chemistry.

Research indicates that this compound exhibits antitumor and anti-inflammatory properties. Preliminary studies suggest that its mechanism of action may involve:

- Interaction with Specific Proteins or Enzymes : The compound appears to modulate cellular pathways related to cancer and inflammation by binding to specific receptors or enzymes.

- Inhibition of Cell Proliferation : In vitro studies have shown that it can inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antitumor | Exhibits inhibitory effects on cancer cell proliferation in vitro. |

| Anti-inflammatory | Modulates inflammatory pathways, potentially reducing inflammation markers. |

Case Studies and Research Findings

-

Antitumor Activity :

- A study reported that this compound significantly reduced the viability of various cancer cell lines (e.g., A549 lung cancer cells). The compound's IC50 values were determined to be in the micromolar range, indicating potent anticancer properties .

-

Anti-inflammatory Effects :

- In another study, the compound demonstrated a reduction in pro-inflammatory cytokines in cultured macrophages, suggesting its potential utility in treating inflammatory diseases .

-

Molecular Docking Studies :

- Molecular docking simulations have indicated that this compound binds effectively to target proteins involved in cancer progression and inflammation. This interaction may facilitate the design of new therapeutics based on its structure .

Comparative Analysis with Related Compounds

This compound has several structural analogs which exhibit varying degrees of biological activity. Below is a comparison table highlighting some notable compounds:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-(4-(Acetylamino)benzoyl)phenyl)acetamide, and how can reaction yields be optimized?

- Methodology : Synthesis typically involves sequential amidation and benzoylation steps. For example, analogous compounds are synthesized via nucleophilic acyl substitution, where 4-aminophenyl intermediates react with acetyl chloride or benzoyl chloride derivatives under reflux in anhydrous conditions (e.g., dry THF or DCM). Catalysts like DMAP or pyridine enhance reaction efficiency. Yield optimization may involve temperature control (e.g., 60–80°C), stoichiometric excess of acylating agents, or microwave-assisted synthesis to reduce side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity .

Q. How are spectroscopic techniques applied to characterize This compound and its intermediates?

- Methodology :

- NMR : -NMR identifies acetyl protons (~2.1 ppm, singlet) and aromatic protons (6.8–8.0 ppm, coupling patterns confirm substitution). -NMR detects carbonyl carbons (168–170 ppm for acetamide and benzoyl groups).

- IR : Stretching vibrations at ~1670 cm (amide C=O) and ~3300 cm (N-H).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns (e.g., loss of acetyl groups).

Cross-validation with elemental analysis ensures structural integrity .

Q. What are common impurities in the synthesis of This compound, and how are they identified?

- Methodology : Impurities often arise from incomplete acylation (e.g., mono-acetylated intermediates) or oxidation byproducts. Techniques like HPLC (C18 column, acetonitrile/water mobile phase) or TLC (UV visualization) detect unreacted starting materials. LC-MS identifies side products, while -NMR reveals residual solvents or positional isomers. For example, impurities from para-to-ortho substitution can be resolved via NOESY experiments .

Advanced Research Questions

Q. How do electronic effects of substituents on the benzoyl group modulate the biological activity of This compound derivatives?

- Methodology : Substituents (e.g., -OCH, -NO, -CF) alter electron density on the benzoyl ring, impacting receptor binding. Quantitative Structure-Activity Relationship (QSAR) models correlate Hammett constants (σ) or computed electrostatic potentials (DFT) with bioassay data (e.g., IC). For instance, electron-withdrawing groups may enhance binding to hydrophobic pockets in enzyme targets, as seen in sulfonamide-based analgesics .

Q. How should researchers address contradictions in reported biological activities of structurally similar acetamide derivatives?

- Methodology : Discrepancies may arise from assay variability (e.g., cell lines, incubation times) or compound purity. Strategies include:

- Re-evaluating activity under standardized protocols (e.g., OECD guidelines for cytotoxicity).

- Validating target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

- Performing meta-analyses to identify confounding factors (e.g., solvent effects, enantiomeric purity) .

Q. What advanced spectroscopic methods resolve structural ambiguities in This compound derivatives with complex substitution patterns?

- Methodology :

- 2D-NMR : HSQC and HMBC correlate - couplings to confirm connectivity (e.g., distinguishing benzoyl vs. acetyl carbonyls).

- X-ray Crystallography : Resolves regiochemical ambiguities (e.g., para vs. meta substitution) and hydrogen-bonding networks.

- Dynamic NMR : Detects rotational barriers in hindered amide bonds (e.g., atropisomerism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.